Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing sulfur dioxide functionalities. The compound is officially designated as methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, reflecting its structural composition of a tetrahydrothiopyran ring system with sulfur dioxide substitution at the 1-position and an acetate ester group attached at the 4-position through a methylene bridge. Alternative nomenclature systems recognize this compound as methyl 2-(1,1-dioxo-1λ6-thian-4-yl)acetate, emphasizing the lambda-6 sulfur oxidation state that characterizes the dioxide functionality.
The molecular formula C8H14O4S accurately represents the elemental composition, indicating eight carbon atoms, fourteen hydrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight calculation yields 206.26 grams per mole, a value that has been consistently verified across multiple chemical databases and analytical determinations. The Chemical Abstracts Service has assigned the unique registry number 1419101-16-8 to this compound, facilitating its identification in chemical literature and databases.
The structural framework encompasses a six-membered saturated ring containing sulfur as the heteroatom, with the sulfur center bearing two oxygen atoms in a dioxide configuration. The thiopyran ring adopts a chair conformation typical of six-membered saturated rings, with the sulfur dioxide group occupying an equatorial position to minimize steric interactions. The acetate ester substituent extends from the 4-position of the ring through a methylene linker, providing additional conformational flexibility to the overall molecular structure.
Crystallographic and Conformational Studies
Conformational analysis of this compound reveals a complex three-dimensional structure influenced by the sulfur dioxide functionality and the flexible acetate side chain. The tetrahydrothiopyran ring system adopts a chair conformation as the most thermodynamically stable arrangement, with the sulfur atom positioned to minimize 1,3-diaxial interactions with adjacent ring carbons. The sulfur-oxygen bond lengths in the dioxide group typically measure approximately 1.45 Angstroms, characteristic of sulfur-oxygen double bond character in sulfonyl compounds.
The acetate ester group introduces additional conformational complexity through rotation about the carbon-carbon bond connecting the ring system to the ester functionality. Three-dimensional modeling studies indicate that the preferred conformation places the ester carbonyl group in a gauche relationship to the thiopyran ring, minimizing steric hindrance while maintaining optimal orbital overlap for electronic stabilization. The methyl ester group can adopt multiple rotational conformers, with energy barriers typically ranging from 2-4 kilocalories per mole for rotation about the carbon-oxygen ester bond.
Intermolecular interactions in the solid state involve hydrogen bonding between the sulfur dioxide oxygen atoms and neighboring molecules, creating extended network structures that influence crystal packing arrangements. The sulfur dioxide group acts as a hydrogen bond acceptor, while the methylene protons adjacent to the ring system can participate in weak carbon-hydrogen to oxygen interactions. These noncovalent interactions contribute to the overall stability of crystalline forms and influence physical properties such as melting point and solubility characteristics.
Spectroscopic Profiling (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through characteristic chemical shift patterns and coupling constants. In ¹H nuclear magnetic resonance spectra, the methyl ester protons appear as a sharp singlet at approximately 3.7 parts per million, typical of methoxy groups in acetate esters. The methylene protons adjacent to the ester carbonyl group resonate as a doublet at approximately 2.6 parts per million, showing coupling to the ring proton at the 4-position. Ring methylene protons display complex multipicity patterns between 2.0 and 3.2 parts per million, reflecting the various chemical environments within the thiopyran framework.
The ¹³C nuclear magnetic resonance spectrum exhibits distinct resonances for each carbon environment within the molecular structure. The ester carbonyl carbon appears at approximately 172 parts per million, characteristic of aliphatic ester functionality. The methoxy carbon resonates at 52 parts per million, while the acetate methylene carbon appears at 42 parts per million. Ring carbons display chemical shifts ranging from 25 to 55 parts per million, with the carbon bearing the acetate substituent appearing most downfield due to the electron-withdrawing effect of the adjacent functional group.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The sulfur dioxide functionality produces strong symmetric and asymmetric stretching vibrations at 1360-1290 and 1550-1475 wavenumbers respectively, diagnostic of sulfonyl groups in heterocyclic systems. The ester carbonyl group exhibits a strong absorption at 1750-1735 wavenumbers, consistent with aliphatic acetate esters. Carbon-hydrogen stretching vibrations appear in the 3000-2850 wavenumber region, typical of saturated hydrocarbon functionality. The carbon-sulfur stretching vibration produces a medium intensity band at approximately 850-550 wavenumbers.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural characterization. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the calculated molecular weight. Base peak formation typically occurs through loss of the methoxy group, producing a fragment at mass-to-charge ratio 175. Additional characteristic fragments include loss of acetic acid (mass-to-charge ratio 146) and formation of the thiopyran dioxide cation (mass-to-charge ratio 148). The fragmentation pattern supports the proposed structure and provides confirmation of the acetate ester and sulfur dioxide functionalities.
Properties
IUPAC Name |
methyl 2-(1,1-dioxothian-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCVZSZJXWXEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165489 | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-16-8 | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, with the CAS number 1419101-16-8, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiopyran derivatives, which are known for various pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H14O4S
- Molecular Weight : 206.26 g/mol
- IUPAC Name : Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
- Structure : The compound contains a tetrahydrothiopyran ring with two sulfonyl groups, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for its potential therapeutic applications. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Research indicates that thiopyran derivatives exhibit antimicrobial properties. A study evaluating various thiopyran compounds found that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity and Antiproliferative Effects
A series of in vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity against human neuroblastoma cells (SH-SY5Y), with IC50 values ranging from 6.7 μM to over 200 μM. These findings suggest potential applications in cancer therapy, particularly in targeting neuroblastoma.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was tested as a potential inhibitor of IRAK4, an enzyme implicated in inflammatory responses. Inhibition assays showed promising results, indicating that this compound could modulate inflammatory pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuroblastoma Cell Study :
- Objective : To evaluate the antiproliferative effects on SH-SY5Y cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant cytotoxicity was observed at higher concentrations, with an IC50 value indicating moderate potency compared to standard chemotherapeutic agents.
-
Antimicrobial Efficacy :
- Objective : To assess antibacterial properties against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited notable inhibition zones against tested bacterial strains, suggesting its potential as an antimicrobial agent.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has been studied for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in various biological activities:
- Antimicrobial Activity : Research indicates that compounds derived from this structure exhibit significant antibacterial and antifungal properties. For example, derivatives were tested against clinical pathogens, demonstrating varying degrees of microbial inhibition depending on their substituents .
- Cancer Research : The compound has been explored for its role in cancer treatment. Studies have shown that certain derivatives can inhibit tumor cell growth effectively. For instance, compounds synthesized based on this structure were evaluated for antimitotic activity against human tumor cells, yielding promising results with mean growth inhibition values .
- Protein Degradation : this compound is also being investigated in the context of targeted protein degradation. It acts as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins involved in disease processes .
Agrochemical Applications
The compound's unique thiopyran structure lends itself to potential use in agrochemicals:
- Pesticide Development : Due to its biological activity, this compound could be used as a scaffold for developing new pesticides or herbicides that target specific pests or diseases in crops.
Material Science Applications
In material science, the compound's properties can be harnessed for:
- Polymer Synthesis : The ester functionality allows for its use in polymerization reactions to create novel materials with specific mechanical and thermal properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and analogous esters:
Key Comparative Analysis
Polarity and Solubility
- The sulfone group in the target compound significantly increases polarity compared to non-sulfonated analogs like Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate . This enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces compatibility with non-polar media.
- The ethyl ester analog Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate exhibits slightly lower polarity due to the longer alkyl chain, though the sulfone group still dominates its solubility profile.
Reactivity
- The electron-withdrawing sulfone group in the target compound activates the adjacent acetate for nucleophilic substitution or hydrolysis, contrasting with the electron-donating oxygen in the pyran-based analog .
- Pyrimidine- and pyrazole-containing analogs (e.g., ) demonstrate distinct reactivity due to aromatic heterocycles, enabling participation in hydrogen bonding or metal coordination.
Thermal and Chemical Stability
- Sulfones like the target compound are thermally stable but susceptible to hydrolysis under acidic/basic conditions due to the ester group. Non-sulfonated analogs (e.g., ) are more volatile but less prone to hydrolysis.
Data Tables
Table 1: Molecular and Structural Comparison
Preparation Methods
Step 1: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Starting from tetrahydro-2H-thiopyran derivatives, the sulfur atom is oxidized to the sulfone state (1,1-dioxide) using appropriate oxidizing agents (such as hydrogen peroxide or peracids).
- The hydroxymethyl group at the 4-position is introduced or retained from precursor molecules.
- This intermediate is crucial as it provides the reactive site for further functionalization.
Step 2: Conversion to (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate (Tosylate)
- The hydroxymethyl group is converted into a good leaving group by reaction with 4-toluenesulfonyl chloride (tosyl chloride).
- Reaction conditions:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Temperature: 10 °C
- Reaction time: 3 hours
- Workup involves washing with water, drying over sodium sulfate, and concentration.
- The tosylate intermediate is isolated by precipitation in ethyl acetate/petroleum ether mixture.
- Yield: Approximately 99%.
Step 3: Esterification to this compound
- The acetic acid moiety is esterified with methanol under acidic or catalytic conditions to yield the methyl ester.
- This step may involve conventional Fischer esterification or use of coupling agents depending on the starting acid derivative.
- The presence of the sulfone group enhances solubility and reactivity, facilitating esterification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfone formation | Oxidizing agent (e.g., H2O2, peracids) | Ambient | Hours | High | Complete oxidation of S to sulfone |
| Tosylation (Step 2) | 4-Toluenesulfonyl chloride, TEA, DMAP, DCM | 10 °C | 3 h | 99 | DMAP catalyzes tosylation, high yield |
| Esterification (Step 3) | Methanol, acid catalyst or coupling reagents | Reflux or RT | Hours | Moderate to high | Ester formation confirmed by spectral data |
Analytical and Research Findings
- The tosylate intermediate (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl 4-methylbenzenesulfonate has been well characterized, confirming the successful introduction of the sulfone and tosylate groups with high purity and yield.
- The methyl ester form, this compound, exhibits enhanced solubility in polar solvents due to the sulfone group, facilitating further synthetic transformations and biological evaluations.
- The sulfur oxidation state (1,1-dioxide) is critical for the compound’s reactivity and stability, as it influences both electronic and steric properties.
- Research indicates that the compound’s preparation is amenable to scale-up due to robust reaction conditions and high yields, making it suitable for medicinal chemistry applications.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves functionalization of the tetrahydrothiopyran ring followed by oxidation and esterification. Key steps include:
- Oxidation : The thiopyran ring is oxidized to the 1,1-dioxide derivative using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (5–7) and temperature (0–25°C) to avoid over-oxidation .
- Esterification : The acetic acid moiety is introduced via nucleophilic acyl substitution or Mitsunobu reactions. For example, coupling methyl acetate derivatives with the oxidized thiopyran intermediate using DCC/DMAP as catalysts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) is critical for isolating high-purity product (>95%). Yield optimization requires strict control of reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for acylating agents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the thiopyran ring (δ 2.8–3.5 ppm for methylene groups adjacent to sulfone) and ester methyl group (δ 3.6–3.8 ppm). Coupling constants (J = 10–12 Hz) confirm chair conformation of the six-membered ring .
- ¹³C NMR : Peaks at δ 170–175 ppm confirm the ester carbonyl, while sulfone carbons appear at δ 50–55 ppm .
- Mass Spectrometry (HRMS) : Exact mass (C₈H₁₂O₅S) is verified with ESI+ or EI modes, ensuring molecular ion ([M+H]⁺) matches theoretical values (e.g., 220.0404 g/mol) .
- IR Spectroscopy : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1720–1740 cm⁻¹ (ester C=O) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or methanol. Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic thiopyran ring .
- Stability :
- Thermal : Stable up to 150°C (TGA data), but decomposes above 200°C via sulfone group degradation .
- pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the ester bond. Neutral buffers (pH 6–8) are recommended for biological assays .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfone moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallography data for this compound?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution data refinement. Adjust parameters like hydrogen atom positioning (HFIX commands) and anisotropic displacement parameters (ANIS) to align with DFT-optimized geometries .
- Validation Tools : Compare R-factors (R1 < 0.05) and check for outliers in the Cambridge Structural Database (CSD) to identify systematic errors in torsion angles or bond lengths .
- Contradiction Analysis : If computational models (e.g., Gaussian09) predict a boat conformation but crystallography shows a chair, re-evaluate solvent effects or lattice constraints during crystallization .
Q. What strategies optimize the synthetic pathway for scalability while maintaining purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors improve oxidation efficiency by reducing side reactions (e.g., over-oxidation) through precise temperature control and reagent mixing .
- Catalyst Screening : Replace traditional catalysts (e.g., DCC) with immobilized enzymes (lipases) or metal-organic frameworks (MOFs) to enhance esterification yields (>90%) and simplify purification .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress and intermediates .
Q. How does the conformation of the thiopyran ring influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Conformational Analysis : Molecular dynamics simulations (AMBER or GROMACS) reveal that chair conformations enhance binding to targets like GPR40 by aligning the sulfone group with hydrophobic pockets .
- Bioisosteric Replacements : Replace the thiopyran ring with tetrahydrofurans or piperidines to assess sulfone-specific interactions. Activity drops (IC₅₀ > 10 µM vs. 0.5 µM for the original) confirm the sulfone’s role in hydrogen bonding .
- Crystallographic Data : Overlay crystal structures with docking poses (AutoDock Vina) to validate pharmacophore models .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL?
Methodological Answer:
- Disorder Modeling : The ester group may exhibit rotational disorder. Use PART commands and split occupancy refinement to resolve overlapping electron density .
- Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands and validate with Hooft parameters (|Y| < 0.05) .
- Hydrogen Bonding : Use DFIX restraints to maintain S=O···H–N distances (2.8–3.0 Å) during refinement, ensuring geometric accuracy .
Q. How can researchers validate the compound’s stability in pharmacological assays?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Major degradants (e.g., hydrolyzed acetic acid) are quantified against USP standards .
- Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hr) and measure remaining intact compound using UPLC-PDA. Half-life >2 hrs indicates suitability for in vivo studies .
- Microsomal Metabolism : Use liver microsomes (CYP450 isoforms) to identify metabolites. Sulfone oxidation to sulfonic acid is a common pathway requiring structural mitigation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
